molecular formula C15H12FNO B7644498 N-Phenyl-4-fluorocinnamamide

N-Phenyl-4-fluorocinnamamide

Cat. No.: B7644498
M. Wt: 241.26 g/mol
InChI Key: CXTPNVSRVPDMFO-DHZHZOJOSA-N
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Description

N-Phenyl-4-fluorocinnamamide is a fluorinated cinnamamide derivative characterized by a phenyl group attached to the amide nitrogen and a fluorine atom at the 4-position of the cinnamoyl moiety. Structurally, it combines a cinnamic acid backbone with an amide linkage and aromatic substitution, rendering it a compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO/c16-13-9-6-12(7-10-13)8-11-15(18)17-14-4-2-1-3-5-14/h1-11H,(H,17,18)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTPNVSRVPDMFO-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-4-fluorocinnamamide typically involves the reaction of 4-fluorocinnamic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-4-fluorocinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: this compound N-oxide.

    Reduction: N-Phenyl-4-fluorocinnamylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Phenyl-4-fluorocinnamamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Phenyl-4-fluorocinnamamide involves its interaction with specific molecular targets. For instance, it has been shown to activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, leading to the induction of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). This activation helps in mitigating oxidative stress and protecting cells from damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-Phenyl-4-fluorocinnamamide with compounds sharing key structural motifs, such as aromatic amides, halogen substituents, or piperidine/piperidinyl groups, as derived from the provided evidence.

3-Chloro-N-phenyl-phthalimide

  • Molecular Formula: C₁₄H₈ClNO₂
  • Molecular Weight : ~257.5 g/mol
  • Key Features : Chlorine substituent at the 3-position, phthalimide core (two ketone groups fused to a benzene ring), and an N-phenyl group.
  • Applications: Used as a monomer precursor for synthesizing polyimides, emphasizing the role of halogen substituents in enhancing thermal stability and polymer rigidity .
  • Comparison : Unlike this compound’s linear cinnamamide structure, this compound features a bicyclic phthalimide system. The chlorine atom may confer higher reactivity in polymerization compared to fluorine.

N,N'-Diacetyl-1,4-phenylenediamine

  • Molecular Formula : C₁₀H₁₂N₂O₂
  • Molecular Weight : 192.22 g/mol
  • Key Features : Two acetylated amide groups on a para-substituted benzene ring.
  • Applications : Primarily for laboratory research, highlighting the utility of aromatic diamides in chemical synthesis .
  • Comparison : While both compounds contain aromatic amides, this compound’s fluorine substituent and cinnamoyl chain may enhance lipophilicity and bioavailability, differing from the acetylated diamine’s symmetrical structure.

Fentanyl-Related Impurities (e.g., N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide)

  • Molecular Formula : ~C₂₂H₂₇N₂O (representative example)
  • Key Features : Piperidine ring, phenyl groups, and an amide linkage.
  • Applications : Identified as impurities in pharmaceutical synthesis, underscoring the importance of structural modifications in drug safety and efficacy .
  • Comparison : The piperidine moiety in these impurities introduces conformational rigidity, absent in this compound’s flexible cinnamoyl chain. Fluorine’s electron-withdrawing effects may also modulate receptor binding differently than alkyl or aryl substituents.

N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenyl-propanamide

  • Molecular Formula : C₁₆H₂₄N₂O₂
  • Molecular Weight : 276.38 g/mol
  • Key Features : Piperidinyl group with methoxymethyl substitution and a phenyl-propanamide backbone.
  • Comparison : The methoxymethyl-piperidine group introduces polar functionality, contrasting with this compound’s planar aromatic system.

Key Findings and Implications

  • Halogen Effects : Fluorine’s smaller atomic radius and higher electronegativity compared to chlorine (as in 3-Chloro-N-phenyl-phthalimide) may reduce steric hindrance and alter electronic properties in drug-receptor interactions.
  • Synthetic Utility : Analogous compounds (e.g., 3-Chloro-N-phenyl-phthalimide) highlight the importance of halogenated aromatics in high-performance polymer synthesis, suggesting similar applications for fluorinated derivatives .

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